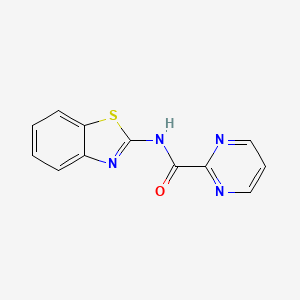

N-1,3-苯并噻唑-2-基-2-嘧啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of "N-1,3-benzothiazol-2-yl-2-pyrimidinecarboxamide" and its derivatives has been extensively explored. A key approach involves the reaction of 2-aminobenzothiazoles with various reagents to yield a range of benzothiazole derivatives. One study demonstrates the use of N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a key intermediate for synthesizing tetrahydropyrimidine-2-thione and thiazolo[3,2-a]pyrimidine derivatives (Fadda, Bondock, Khalil, & Tawfik, 2013).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using various spectroscopic methods, such as FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray analysis. These techniques provide detailed insights into the molecular configuration and the spatial arrangement of atoms within the compounds, essential for understanding their chemical behavior and reactivity (Bhoi, Borad, Pithawala, & Patel, 2016).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, forming complexes with metals such as CuII, NiII, PdII, and ZnII. These reactions and the resulting metal chelates are significant for their potential applications in catalysis and material science. The molecular structure of these complexes is often confirmed through spectroscopic methods and X-ray crystallography, offering insights into their chemical properties and reactivity patterns (Angulo-Cornejo et al., 2000).

科学研究应用

影像学和诊断应用

- 黑色素瘤转移检测: 一项利用碘-123标记的苯甲酰胺衍生物的研究证明了它们在黑色素瘤转移闪烁显像检测中的功效。该示踪剂可以检测到各种转移部位,表明它由于其优先结合(可能与黑色素瘤病理学中涉及的膜受体或细胞内结构)而具有作为黑色素瘤显像剂的潜力 (Maffioli 等,1994)。

- 阿尔茨海默病进展: 另一项研究调查了在 PET 成像中使用 N-甲基 [(11)C] 2-(4-甲基氨基苯基)-6-羟基-苯并噻唑 (PIB) 来了解阿尔茨海默病 (AD) 进展的情况。该研究发现 PIB 保留随着时间的推移发生了显着变化,表明其在监测 AD 阶段和治疗干预的有效性方面很有用 (Kadir 等,2012)。

治疗功效

- 帕金森病: 一项关于苯并噻唑衍生物普拉克索的研究所强调了其对多巴胺 D2 样受体,特别是 D3 受体的选择性高亲和力,以及其通过抑制多巴胺神经元放电来治疗帕金森病的功效。这表明该化合物与其他多巴胺受体激动剂相比具有独特的活性,突出了其潜在的治疗益处 (Piercey 等,1996)。

- 额颞叶痴呆 (FTD): 关于苯并噻唑衍生物 PIB 在 FTD 中的淀粉样蛋白显像的研究表明,大多数患者没有显示 PIB 保留,这将 FTD 与 AD 区分开来。这证明了该化合物在区分这些疾病方面的诊断价值 (Engler 等,2007)。

药代动力学和分布

- 食欲素受体拮抗剂: 一项研究重点关注 N-[[(2S)-1-[[5-(4-氟苯基)-2-甲基-4-噻唑基]羰基]-2-哌啶基]甲基]-4-苯并呋喃甲酰胺的分布和代谢,表明其具有治疗失眠的潜力。综合分析提供了对该化合物代谢的见解,表明其安全性和有效性 (Renzulli 等,2011)。

作用机制

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

未来方向

Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity . They have been associated with diverse biological activities and have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti . Several drugs are also available in the market containing benzothiazole nucleus . Therefore, the future directions of “N-1,3-benzothiazol-2-yl-2-pyrimidinecarboxamide” could be in the field of medicinal chemistry due to its remarkable pharmacological potentialities .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4OS/c17-11(10-13-6-3-7-14-10)16-12-15-8-4-1-2-5-9(8)18-12/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIYMCSAJCTRFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)